![molecular formula C14H20Te B14305141 [(Oct-1-en-2-yl)tellanyl]benzene CAS No. 112404-99-6](/img/structure/B14305141.png)
[(Oct-1-en-2-yl)tellanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Oct-1-en-2-yl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to an oct-1-en-2-yl group and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-1-en-2-yl)tellanyl]benzene typically involves the reaction of tellurium-containing reagents with oct-1-en-2-yl derivatives and benzene. One common method is the reaction of oct-1-en-2-ylmagnesium bromide with diphenyl ditelluride, followed by the addition of benzene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Oct-1-en-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.
Major Products
Oxidation: Tellurium oxides and corresponding organic products.
Reduction: Reduced tellurium species and corresponding organic products.
Substitution: Substituted tellurium compounds with various functional groups.
Aplicaciones Científicas De Investigación
[(Oct-1-en-2-yl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [(Oct-1-en-2-yl)tellanyl]benzene involves interactions with molecular targets such as enzymes and proteins. The tellurium atom can form bonds with sulfur-containing amino acids, affecting the function of enzymes and proteins. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
[(Oct-1-en-2-yl)tellanyl]benzene can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Diethyl telluride
- Tellurium dioxide
Uniqueness
This compound is unique due to its specific structure, which combines an oct-1-en-2-yl group with a benzene ring through a tellurium atom
Propiedades
Número CAS |
112404-99-6 |
|---|---|
Fórmula molecular |
C14H20Te |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
oct-1-en-2-yltellanylbenzene |
InChI |
InChI=1S/C14H20Te/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
Clave InChI |
ZPMRIJPMQAZUOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)[Te]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


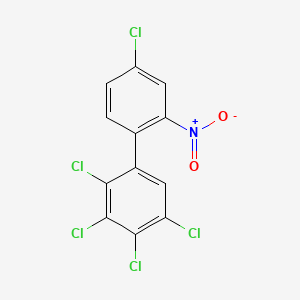
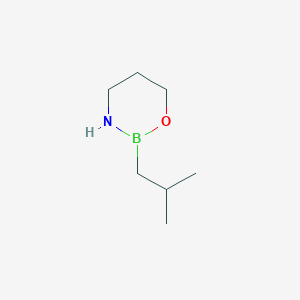

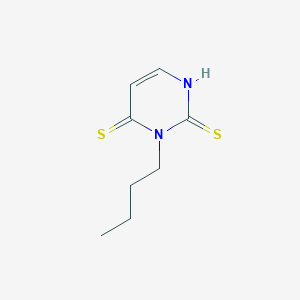
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
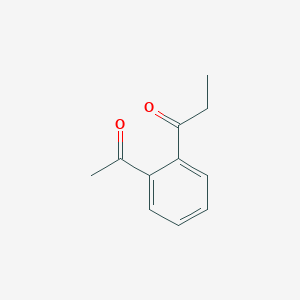
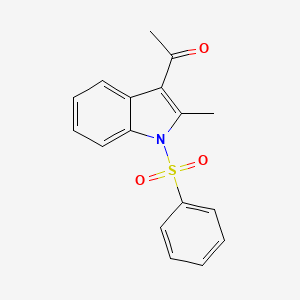
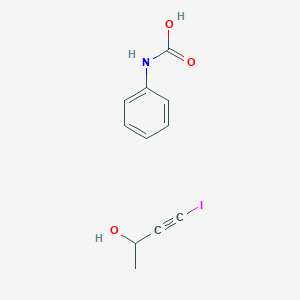
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
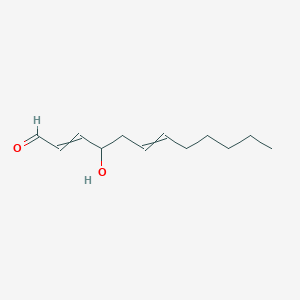
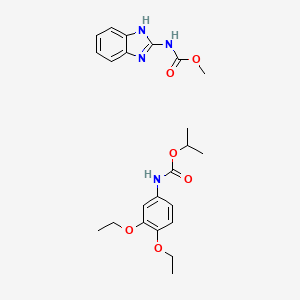
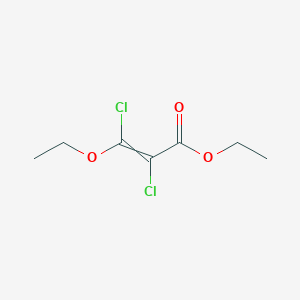
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
